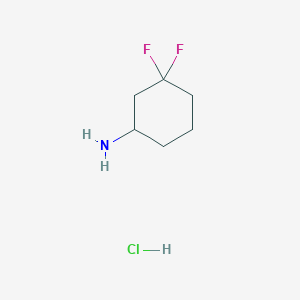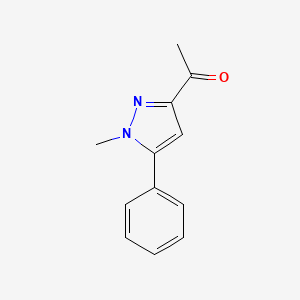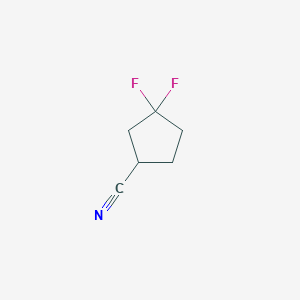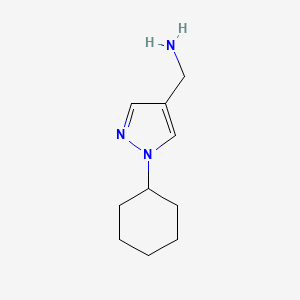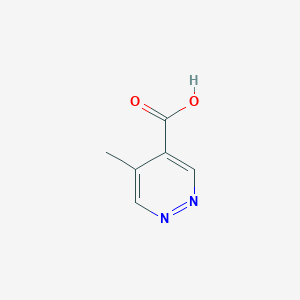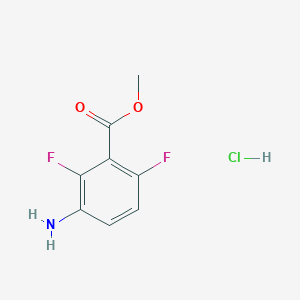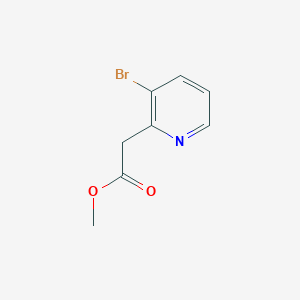
3-(3-Trifluoromethyl-phenyl)-cyclobutanon
Übersicht
Beschreibung
3-(3-Trifluoromethyl-phenyl)-cyclobutanone (3-TFC) is a cyclic ketone with a three-carbon ring and a trifluoromethylphenyl substituent. It is a versatile molecule that has a wide range of applications in organic synthesis, analytical chemistry, and biochemistry. It is also used in a variety of laboratory experiments and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Elektrolumineszenz in organischen Leuchtdioden (OLEDs)
3-(3-Trifluoromethyl-phenyl)-cyclobutanon: Derivate wurden synthetisiert und charakterisiert, um ihr Potenzial für die Verwendung in blauen OLEDs zu untersuchen. Diese Verbindungen weisen eine hohe thermische Stabilität und geeignete Grenznenergie-Niveaus auf, was sie als Hostmaterialien geeignet macht. Die Einführung der sperrigen 3-(Trifluormethyl)phenyl-Einheit in den Anthracenkern verhindert effektiv intermolekulare Aggregationen und reduziert Selbstlöschungsverhalten, was für die Leistung von OLEDs entscheidend ist .
Pharmazeutische Zwischenprodukte
Diese Verbindung dient als Zwischenprodukt bei der Synthese verschiedener Pharmazeutika. Beispielsweise wird sie bei der Herstellung von Arylaminothiocarbonylpyridinium-Zwitterionensalzen und anderen komplexen organischen Molekülen verwendet, die potenzielle therapeutische Anwendungen haben .
Calcimimetika
Ein Derivat von This compound, genauer gesagt N-[®-1-(1-Naphthyl)ethyl]-3-[3-(trifluormethyl)phenyl]propan-1-amin, ist ein pharmazeutischer Wirkstoff (API) in Medikamenten wie Cinacalcet. Diese Medikamente wirken als Calcimimetika und ahmen die Wirkung von Calcium auf Gewebe durch allosterische Aktivierung des Kalzium-Sensor-Rezeptors nach, der in verschiedenen menschlichen Gewebsorganen exprimiert wird .
Chemische Derivatisierung von aminofunktionalisierten Oberflächen
Die Verbindung wird zur chemischen Derivatisierung von aminofunktionalisierten Modelloberflächen verwendet. Diese Anwendung ist im Bereich der Materialwissenschaften von Bedeutung, wo Oberflächeneigenschaften für spezifische Wechselwirkungen modifiziert werden .
Synthese von Zwitterionensalzen
This compound: ist an der Synthese von Zwitterionensalzen beteiligt, die durch exotherme Reaktionen mit Pyrrolidinopyridin entstehen. Diese Salze finden vielfältige Anwendungen, z. B. als Zwischenprodukte in der organischen Synthese und potenzielle Rollen in Pharmazeutika .
Entwicklung neuer organischer Verbindungen
Die Verbindung ist der Schlüssel zur Synthese neuer organischer Verbindungen wie (S)-3-Hydroxymethyl-2-Methoxymethoxy-2’-(3-(3,5-Bis(trifluormethyl)phenyl)uryl-benzyl)-1,10-Binaphthalin. Solche Verbindungen können Anwendungen von der Katalyse bis hin zu Pharmazeutika haben .
Synthese von Thioharnstoffderivaten
Es wird auch bei der Synthese von Thioharnstoffderivaten verwendet, die in verschiedenen Bereichen wie der medizinischen Chemie, der Landwirtschaft und als Korrosionsschutzmittel eine wichtige Rolle spielen .
Forschung zur molekularen Elektronik
Die einzigartigen Eigenschaften von This compound machen es zu einem interessanten Forschungsobjekt im Bereich der molekularen Elektronik. Seine Fähigkeit, elektronische Eigenschaften auf molekularer Ebene zu verändern, kann zu Fortschritten bei der Entwicklung von molekularen Dioden, Transistoren und anderen elektronischen Komponenten führen .
Eigenschaften
IUPAC Name |
3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3O/c12-11(13,14)9-3-1-2-7(4-9)8-5-10(15)6-8/h1-4,8H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFAJJYFSJEVQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701265771 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1080636-44-7 | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]cyclobutanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1080636-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(Trifluoromethyl)phenyl]cyclobutanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701265771 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[3-(trifluoromethyl)phenyl]cyclobutan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



